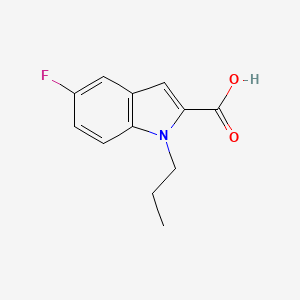

5-fluoro-1-propyl-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

5-fluoro-1-propyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and propyl groups to the indole nucleus enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid may involve large-scale Fischer indole synthesis followed by fluorination and propylation steps. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions

5-fluoro-1-propyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

Oxidation: Formation of indole oxides.

Reduction: Formation of indole alcohols.

Substitution: Formation of halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

Antiviral Activity

One of the most promising applications of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid is its use as an inhibitor of viral replication, particularly against HIV and alphaviruses.

HIV-1 Integrase Inhibitors

Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives, including this compound, in inhibiting HIV-1 integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a key target for antiretroviral therapy.

- Mechanism of Action : The compound effectively inhibits the strand transfer activity of HIV-1 integrase by chelating magnesium ions within the active site, which is essential for the enzyme's function. Structural modifications at various positions on the indole core have been shown to enhance this inhibitory activity significantly. For instance, derivatives with longer branches at the C3 position exhibited increased potency, with some achieving an IC50 value as low as 0.13 μM .

Alphavirus Replication Inhibition

In addition to its activity against HIV, derivatives of indole-2-carboxylic acid have been investigated for their ability to inhibit neurotropic alphaviruses, such as Western equine encephalitis virus (WEEV).

- Research Findings : A series of indole-2-carboxamides demonstrated significant antiviral effects, with one compound showing a 10-fold increase in potency against WEEV and improved pharmacokinetic properties in mouse models. These compounds were able to achieve higher plasma drug concentrations and longer half-lives, suggesting their potential for treating viral infections affecting the central nervous system .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy as a therapeutic agent.

Key Modifications

SAR studies have indicated that specific modifications to the indole core can lead to enhanced biological activity:

| Modification | Effect |

|---|---|

| Long-chain substituents at C3 | Increased integrase inhibition (5.3 to 6.5-fold improvement) |

| Halogenation at C6 | Improved binding interactions with viral DNA |

| Hydrolysis of carboxylate groups | Enhanced antiviral activity |

These findings suggest that careful structural optimization can lead to compounds with superior therapeutic profiles .

Case Studies

Several case studies have documented the effectiveness of this compound derivatives in preclinical settings:

Study on HIV Integrase Inhibition

In a study evaluating various indole derivatives, compounds were synthesized and tested for their ability to inhibit HIV integrase. The most effective derivative demonstrated remarkable binding affinity and selectivity, leading to significant reductions in viral replication in vitro .

Alphavirus Protection in Animal Models

Another study focused on the protective effects of indole derivatives against neuroadapted Sindbis virus in mice. The results indicated that certain analogs not only inhibited viral replication but also conferred protection against severe neurological symptoms associated with infection .

Mécanisme D'action

The mechanism of action of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist of the glycine site within the NMDA (N-methyl-D-aspartate) receptor complex, which plays a role in neurotransmission . Additionally, it may inhibit enzymes such as apurinic/apyrimidinic endonuclease 1 (APE1), affecting DNA repair processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-fluoro-1H-indole-2-carboxylic acid: Lacks the propyl group but shares the fluorine substitution.

1-propyl-1H-indole-2-carboxylic acid: Lacks the fluorine substitution but has the propyl group.

5-fluoro-3-phenyl-1H-indole-2-carboxylic acid: Contains a phenyl group instead of a propyl group

Uniqueness

5-fluoro-1-propyl-1H-indole-2-carboxylic acid is unique due to the combined presence of both fluorine and propyl groups, which may enhance its biological activity and chemical stability compared to similar compounds .

Activité Biologique

5-Fluoro-1-propyl-1H-indole-2-carboxylic acid is a derivative of indole, a structure known for its diverse biological activities. This compound is of particular interest due to its potential applications in antiviral and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of indole derivatives, including this compound, often revolves around their ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit HIV-1 integrase, a crucial enzyme in the viral replication cycle. Studies indicate that structural modifications enhance binding affinity and inhibitory potency, with derivatives achieving IC50 values as low as 0.13 μM against integrase .

- Anticancer Properties : Indole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, structural optimizations have led to compounds that exhibit potent antiproliferative effects, with IC50 values in the nanomolar range against HeLa and A549 cell lines .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to specific structural features:

Case Studies

Several studies have explored the biological activity of indole derivatives similar to this compound:

- Antiviral Activity : A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibited HIV integrase activity. The most potent compounds showed IC50 values significantly lower than traditional antiviral drugs, highlighting their potential as novel therapeutic agents .

- Anticancer Activity : Research on various substituted indoles revealed that modifications at the C3 and C6 positions significantly increased their anticancer efficacy. For example, compounds exhibiting halogenated groups at these positions showed enhanced cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for drug development .

- Comparative Analysis : In a comparative study involving multiple indole derivatives, this compound was noted for its favorable pharmacokinetic properties and lower toxicity profiles compared to other indole-based compounds .

Propriétés

IUPAC Name |

5-fluoro-1-propylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-2-5-14-10-4-3-9(13)6-8(10)7-11(14)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGJFIJKPJMHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)F)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.